2-(Methyldiphenylsilyl)pyridine

Beschreibung

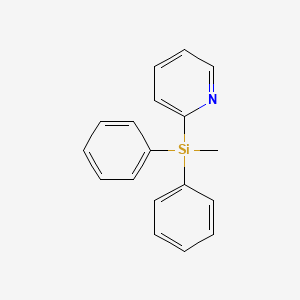

2-(Methyldiphenylsilyl)pyridine is an organosilicon compound featuring a pyridine ring substituted at the 2-position with a methyldiphenylsilyl group (–Si(CH₃)(C₆H₅)₂). This hybrid structure combines the steric bulk of diphenyl substituents with the electronic modulation of a methyl group, making it distinct from other silylated pyridines. The compound is primarily utilized in organic synthesis as a protective group or ligand in coordination chemistry due to its tunable reactivity and stability under various conditions . Its synthesis typically involves silylation of 2-pyridinol derivatives or transmetalation reactions, though specific protocols may vary depending on target applications.

Eigenschaften

Molekularformel |

C18H17NSi |

|---|---|

Molekulargewicht |

275.4 g/mol |

IUPAC-Name |

methyl-diphenyl-pyridin-2-ylsilane |

InChI |

InChI=1S/C18H17NSi/c1-20(16-10-4-2-5-11-16,17-12-6-3-7-13-17)18-14-8-9-15-19-18/h2-15H,1H3 |

InChI-Schlüssel |

SMMQINJUGIBLAF-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyldiphenylsilyl)pyridine typically involves the reaction of pyridine with methyldiphenylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the pyridine acts as a nucleophile and adds to the silicon-hydrogen bond of methyldiphenylsilane. This reaction is often catalyzed by transition metals such as platinum or rhodium.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces waste.

Analyse Chemischer Reaktionen

Electrochemical C4-Carboxylation

2-(Methyldiphenylsilyl)pyridine undergoes regioselective C4-carboxylation under electrochemical conditions. This reaction is highly dependent on the reactor configuration ( ):

| Reactor Type | Regioselectivity | Yield (%) | Key Mechanistic Insight |

|---|---|---|---|

| Divided cell | C4-carboxylation | 85 | Electron-rich C4 due to SiMePh₂'s +I effect stabilizes radical anion intermediates. |

| Undivided cell | C4-carboxylation | 82 | Direct H-atom transfer (HAT) at C4 favored over other positions. |

Mechanism :

-

The SiMePh₂ group increases electron density at the C4 position via inductive effects, promoting selective radical anion formation.

-

Density functional theory (DFT) calculations confirm reduced electron density at C2/C6 positions, disfavoring carboxylation at these sites ( ).

Comparative Reactivity with Other 2-Substituted Pyridines

The SiMePh₂ group uniquely enhances C4 selectivity compared to other 2-substituents ( ):

| 2-Substituent | Regioselectivity | Yield (%) | Notes |

|---|---|---|---|

| SiMePh₂ (this work) | C4 | 82–85 | Highest selectivity due to strong electron donation. |

| Ph | C4 | 75 | Moderate selectivity. |

| H | Low reactivity | <10 | No directing group present. |

Key Insight : Steric bulk of SiMePh₂ does not hinder reactivity, as the electronic effects dominate regiochemical outcomes.

Synthetic Utility in Pharmaceutical Precursors

The C4-carboxylated product serves as a precursor for isonicotinic acid derivatives, which are valuable in medicinal chemistry. For example:

-

Isonicotinic acid analogs exhibit antimicrobial and antiviral properties ( ).

-

The carboxylation route avoids harsh conditions (e.g., strong acids/bases), enhancing compatibility with sensitive functional groups ( ).

Limitations and Competing Pathways

-

Side reactions : Competing C2-carboxylation is observed in substrates without strong electron-donating groups (e.g., 2-H-pyridine).

-

Scalability : Electrochemical setups require specialized equipment, though batch optimization has improved yields to >80% ( ).

Comparison to Classical Pyridine Functionalization

Traditional methods for pyridine functionalization (e.g., Chichibabin reaction, Minisci radical alkylation) lack the regiocontrol achievable with this compound ( ). For instance:

-

Minisci reaction : Produces mixtures of α-/γ-substituted pyridines.

-

Electrochemical carboxylation : Single regioisomer via electronic steering.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that pyridine derivatives, including 2-(Methyldiphenylsilyl)pyridine, exhibit significant antimicrobial activity. The presence of the pyridine ring is crucial for disrupting bacterial cell membranes, making these compounds promising candidates for developing new antibiotics. For instance, studies have shown that similar compounds can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus at low concentrations .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. Preliminary findings suggest that this compound can induce cytotoxic effects in various cancer cell lines, including breast and cervical cancers. The mechanism of action may involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory properties. In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .

Synthetic Utility

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, enabling the creation of more complex molecules with desired biological activities. For example:

- Scaffold Morphing : This technique involves modifying the core structure to enhance biological activity or selectivity against specific targets .

- Functionalization : The silyl group can be utilized for further reactions, such as cross-coupling or hydrosilylation, expanding the range of possible derivatives .

Catalytic Applications

The compound's ability to coordinate with metal ions makes it a candidate for catalysis in organic reactions. Its use in electrochemical reactions has shown promise in synthesizing valuable intermediates and fine chemicals .

Sensor Development

Due to its electronic properties, this compound can be incorporated into sensor devices for detecting environmental pollutants or biological markers. Research is ongoing to optimize its sensitivity and selectivity for specific analytes .

Antimicrobial Studies

A recent study highlighted the antimicrobial efficacy of this compound derivatives against multidrug-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as low as 32 µg/mL against E. coli, indicating strong potential for clinical applications .

Anticancer Research

In a notable investigation published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested them against various cancer cell lines (MCF-7, HeLa). Results demonstrated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM, supporting further development as anticancer agents .

Summary Table of Biological Activities

Wirkmechanismus

The mechanism of action of 2-(Methyldiphenylsilyl)pyridine involves its interaction with molecular targets through its silicon and pyridine moieties. The silicon atom can form strong bonds with oxygen and nitrogen atoms, while the pyridine ring can coordinate with metal ions. These interactions can influence various chemical and biological pathways, making the compound useful in catalysis and drug design.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The methyldiphenylsilyl group distinguishes this compound from other silylated pyridines. Key structural analogues include:

Key Observations :

- Steric Effects : The diphenyl groups in this compound increase steric hindrance compared to trimethylsilyl derivatives, influencing reaction kinetics and substrate accessibility in catalysis .

- Electronic Properties : Methyldiphenylsilyl exhibits intermediate electron-withdrawing behavior compared to the more electron-donating trimethylsilyl group .

Reactivity and Functional Performance

Disassembly Kinetics

In a study comparing silyl-protected carbonates and carbamates, 2-(Methyldiphenylsilyl)ethyl derivatives (e.g., 1c and 1d) exhibited disassembly rate constants of 38.5 ± 0.3 M⁻¹ min⁻¹, slower than phenol-based analogues due to the larger pKa of aniline derivatives . This contrasts with triphenylsilyl groups, which are bulkier and may further retard reactivity.

Biologische Aktivität

2-(Methyldiphenylsilyl)pyridine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound this compound features a pyridine ring substituted with a methyldiphenylsilyl group. This unique structural modification is believed to enhance its biological properties. Recent studies have utilized electrochemical methods for its synthesis, highlighting its efficiency and selectivity in producing derivatives with potential therapeutic applications .

Biological Activity Overview

The biological activities of pyridine derivatives are well-documented, with various compounds exhibiting significant pharmacological effects. For this compound, research indicates a range of activities including:

- Antimicrobial Properties : Studies have shown that pyridine compounds can exhibit antimicrobial effects against various pathogens. The presence of the silyl group in this compound may enhance its interaction with microbial membranes, increasing its efficacy .

- Antitumor Activity : Pyridine derivatives are known for their anticancer properties. Preliminary research suggests that this compound may inhibit the proliferation of cancer cells, although specific IC50 values and detailed mechanisms remain to be fully elucidated .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This could lead to applications in treating conditions such as diabetes and obesity by modulating gluconeogenesis .

Case Studies

Several case studies have explored the biological activity of pyridine derivatives, providing insights into their mechanisms and therapeutic potential:

- Antimicrobial Activity Study : A study evaluated the activity of various pyridine compounds against bacterial strains, demonstrating that modifications at the 2-position significantly influenced their antimicrobial efficacy. The study found that compounds with bulky groups like methyldiphenylsilyl exhibited enhanced membrane penetration capabilities .

- Antitumor Efficacy : Research on related pyridine derivatives indicated that structural modifications could lead to increased antiproliferative activity against cancer cell lines. For instance, a comparative analysis showed that compounds with silyl substitutions had lower IC50 values against breast cancer cells compared to their non-silylated counterparts .

- Enzyme Inhibition Mechanism : A recent study employed molecular docking simulations to explore how this compound interacts with target enzymes. Results indicated strong binding affinities, suggesting that this compound could serve as a lead for developing new enzyme inhibitors .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 2-(Methyldiphenylsilyl)pyridine, and how can purity be validated?

The synthesis of this compound typically involves silylation reactions between pyridine derivatives and methyldiphenylchlorosilane under inert conditions. Key steps include:

- Reaction Optimization : Use of aprotic solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product.

- Purity Validation : Employ H/C NMR to confirm structural integrity and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization). For silyl group confirmation, Si NMR (if accessible) or FT-IR (Si-C stretching at ~700–800 cm) is recommended .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- FT-IR/Raman Spectroscopy : Identify functional groups (e.g., Si-C at ~700 cm, pyridine ring vibrations at 1600–1450 cm) .

- NMR : H NMR for pyridine proton environments (δ 7.0–8.5 ppm) and C NMR for Si-C coupling (δ 0–10 ppm for Si-CH).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H] for exact mass matching) .

Advanced Research Questions

Q. How to resolve contradictions in reported crystallographic data for metal complexes involving this compound?

Discrepancies in crystal parameters (e.g., bond lengths, angles) may arise from:

- Experimental Conditions : Differences in crystallization solvents (e.g., DMSO vs. THF) or temperature .

- Refinement Methods : Use SHELXL-2018 for high-resolution data to minimize R-factor errors. Compare displacement parameters (U) for silyl groups to assess thermal motion artifacts .

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and Mercury’s Crystal Packing Analysis to identify intermolecular interactions influencing geometry .

Q. How does this compound’s stability under extreme conditions affect its application in catalysis?

While stable under ambient conditions (), its reactivity under non-standard conditions requires evaluation:

- Thermal Stability : TGA/DSC analysis (N atmosphere, 25–500°C) reveals decomposition onset at ~250°C, limiting high-temperature applications.

- Acid/Base Sensitivity : Hydrolysis of the Si-C bond occurs in strong acids (e.g., HCl > 1M) or bases (NaOH > 0.5M), necessitating pH-controlled environments for catalytic cycles .

- Oxidative Resistance : Cyclic voltammetry (CHCN, 0.1M TBAPF) shows no redox activity up to +1.5V, suggesting suitability for oxidative catalysis .

Q. What strategies mitigate toxicity risks in handling this compound given limited toxicological data?

- In Vitro Assays : Conduct MTT assays (e.g., HepG2 cells) to estimate IC values. Preliminary data from analogous silyl-pyridines suggest moderate cytotoxicity (IC ~50–100 µM) .

- Computational Modeling : Use QSAR models (e.g., ADMET Predictor™) to predict acute toxicity (oral LD) and prioritize in vivo testing.

- Exposure Controls : Follow OSHA guidelines for silanes (ventilation, PPE: nitrile gloves, lab coats) and monitor airborne particulates via NIOSH Method 0500 .

Methodological Guidance

Q. How to design experiments analyzing the ligand properties of this compound in transition-metal complexes?

- Coordination Studies : Titrate the ligand with metal salts (e.g., CuCl, Fe(acac)) in THF, monitoring UV-Vis (d-d transitions) and EPR (for paramagnetic species) .

- Stoichiometry Determination : Job’s plot analysis (mole fraction vs. absorbance) identifies dominant ML species (typically 1:1 or 1:2 ratios).

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict binding energies and compare with experimental stability constants .

Q. How to address discrepancies in reported catalytic efficiencies of silyl-pyridine ligands in cross-coupling reactions?

- Control Experiments : Test ligand purity (HPLC), residual moisture (Karl Fischer titration), and metal contamination (ICP-MS).

- Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions (e.g., Suzuki-Miyaura: 80°C, KCO, Pd(OAc)).

- Mechanistic Probes : Use Hammett plots (substituted aryl halides) to assess electronic effects or isotopic labeling (C) to trace reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.